O-脱甲氧基丙烷艾利沙坦
描述
O-Demethoxypropane Aliskiren is a derivative of Aliskiren, a direct renin inhibitor used primarily for the treatment of hypertension. This compound is characterized by its unique molecular structure, which includes a methoxy group replaced by a propoxy group. The molecular formula of O-Demethoxypropane Aliskiren is C26H45N3O5, and it has a molecular weight of 479.6526 .
科学研究应用
O-Demethoxypropane Aliskiren has several scientific research applications, including:
Chemistry: Used as a reference material in synthetic chemistry for studying reaction mechanisms and developing new synthetic routes.
Biology: Investigated for its potential effects on biological systems, particularly in relation to its parent compound, Aliskiren.
Medicine: Explored for its potential therapeutic applications, especially in the treatment of hypertension and related cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
作用机制
Target of Action
The primary target of O-Demethoxypropane Aliskiren is renin , an enzyme secreted by the kidneys when blood volume and renal perfusion decrease . Renin plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key factor in the pathophysiology and development of hypertension .
Biochemical Pathways
The inhibition of renin by O-Demethoxypropane Aliskiren affects the RAAS pathway . By blocking the conversion of angiotensinogen to angiotensin I, it reduces the formation of angiotensin II, a potent vasoconstrictor. This results in decreased blood pressure and reduced risk of fatal and nonfatal cardiovascular events, including stroke and myocardial infarction .
Pharmacokinetics
O-Demethoxypropane Aliskiren displays linear pharmacokinetics, with maximum plasma concentrations reached within 1–3 hours . Its absolute bioavailability is 2.6%, and its half-life is approximately 24 hours . About 80% of the drug in plasma following oral administration is unchanged . It is eliminated through the hepatobiliary route as unchanged drug and, to a lesser extent, through oxidative metabolism by cytochrome P450 (CYP) 3A4 .
Result of Action
The primary result of O-Demethoxypropane Aliskiren’s action is a reduction in blood pressure . It has been proven efficacious in reducing blood pressure when used alone or in conjunction with other antihypertensive agents . Preclinical data demonstrated that aliskiren prolonged survival, decreased cardiac hypertrophy and the inducibility of arrhythmias, proteinuria, and attenuated inflammation .
Action Environment
The action of O-Demethoxypropane Aliskiren can be influenced by environmental factors such as diet. For instance, its absorption is decreased by a high-fat meal . It is also a substrate of P-glycoprotein, and concurrent use of P-glycoprotein inhibitors may increase its absorption .
安全和危害
生化分析
Biochemical Properties
O-Demethoxypropane Aliskiren binds to renin and prorenin, which are bound to the (pro)renin receptor in vitro . It competitively inhibits renin activity with an inhibitory constant (Ki) of 0.18nmol/L . The compound also competitively inhibits the renin activities of (pro)renin receptor-bound forms of both renin and prorenin .
Cellular Effects
O-Demethoxypropane Aliskiren has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to decrease inflammation in rat models of inflammation by attenuating the percentage of exudate, granuloma, and paw edema . Furthermore, it significantly reduced serum concentrations of TNF-α, VCAM-1, and hs-CRP and restored the serum concentration of IL-10 .
Molecular Mechanism
O-Demethoxypropane Aliskiren is a renin inhibitor . Renin is secreted by the kidneys when blood volume and renal perfusion decrease. It normally cleaves the protein angiotensinogen to form angiotensin I. Angiotensin I is then converted to angiotensin II, an active protein . O-Demethoxypropane Aliskiren inhibits this process, thereby reducing the formation of angiotensin II .
Temporal Effects in Laboratory Settings
In a study examining the long-term effects of O-Demethoxypropane Aliskiren in a patient with atherosclerotic renovascular hypertension, it was found that the therapy was successful in chronically maintaining the patient’s renal function and controlling their blood pressure over a period of 2 years .
Dosage Effects in Animal Models
In animal models, O-Demethoxypropane Aliskiren has been shown to have dose-dependent effects. For instance, in a study on the anti-inflammatory effects of different doses of O-Demethoxypropane Aliskiren in rat models of inflammation, it was found that O-Demethoxypropane Aliskiren, in a dose-dependent pattern, significantly decreased inflammation .
Metabolic Pathways
The major metabolic pathways for O-Demethoxypropane Aliskiren were O-demethylation at the phenyl-propoxy side chain or 3-methoxy-propoxy group, with further oxidation to the carboxylic acid derivative .
Transport and Distribution
Once absorbed, O-Demethoxypropane Aliskiren is eliminated through the hepatobiliary route as unchanged drug and, to a lesser extent, through oxidative metabolism by cytochrome P450 (CYP) 3A4 . Unchanged O-Demethoxypropane Aliskiren accounts for approximately 80% of the drug in the plasma following oral administration, indicating low exposure to metabolites .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of O-Demethoxypropane Aliskiren involves several key steps, including the formation of chiral intermediates and the selective construction of olefin functionalities. One efficient pathway for its synthesis includes the use of Evans chiral auxiliary-aided asymmetric allylation to achieve high enantiomeric purity. Additionally, a modified Julia–Kocienski olefination is employed for the selective construction of the E-olefin functionality .
Industrial Production Methods: Industrial production of O-Demethoxypropane Aliskiren typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced intermediates and specific catalysts to facilitate the reactions.
化学反应分析
Types of Reactions: O-Demethoxypropane Aliskiren undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
相似化合物的比较
Aliskiren: The parent compound, also a direct renin inhibitor used for hypertension.
O-Demethoxypropane Aliskiren-d6: A deuterated form used as a stable isotope-labeled compound for research purposes.
Uniqueness: O-Demethoxypropane Aliskiren is unique due to its structural modification, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound. This uniqueness makes it valuable for research and potential therapeutic applications.
属性
IUPAC Name |
(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[(3-hydroxy-4-methoxyphenyl)methyl]-8-methyl-2-propan-2-ylnonanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45N3O5/c1-15(2)18(10-17-8-9-23(34-7)22(31)11-17)12-20(27)21(30)13-19(16(3)4)24(32)29-14-26(5,6)25(28)33/h8-9,11,15-16,18-21,30-31H,10,12-14,27H2,1-7H3,(H2,28,33)(H,29,32)/t18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUNQZNYUMYGGS-TUFLPTIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)O)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)O)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949925-77-3 | |
Record name | o-Demethoxypropane aliskiren | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949925773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-DEMETHOXYPROPANE ALISKIREN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2N48C2MWH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。